molecular formula C18H17ClN4O4S2 B2639274 N'-(6-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide CAS No. 851980-18-2

N'-(6-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide

Cat. No.: B2639274
CAS No.: 851980-18-2
M. Wt: 452.93
InChI Key: UOMBGCDTXFSSFI-UHFFFAOYSA-N
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Description

N’-(6-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide is a complex organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

N’-(6-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the reaction of 2-aminothiophenol with chloroacetic acid to form 2-chlorobenzothiazole. This intermediate is then reacted with hydrazine hydrate to yield 2-hydrazinobenzothiazole. The final step involves the reaction of 2-hydrazinobenzothiazole with 4-(morpholinosulfonyl)benzoyl chloride under appropriate conditions to form the target compound .

Industrial Production Methods

Industrial production methods for N’-(6-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(6-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Mechanism of Action

The mechanism of action of N’-(6-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzothiazole ring is known to interact with various biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The morpholine sulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(6-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine sulfonyl group enhances its solubility and potential bioactivity, while the benzohydrazide moiety may contribute to its reactivity and interaction with biological targets.

Properties

IUPAC Name

N'-(6-chloro-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O4S2/c19-13-3-6-15-16(11-13)28-18(20-15)22-21-17(24)12-1-4-14(5-2-12)29(25,26)23-7-9-27-10-8-23/h1-6,11H,7-10H2,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMBGCDTXFSSFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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